ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Overview
Description
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, commonly known as Iodopropynyl Butylcarbamate (IPBC), is a chemical compound that is used in a variety of applications, from agriculture to industrial and cosmetic products. IPBC is a broad-spectrum fungicide and preservative, which means it can be used to protect a wide range of products from mold, mildew, and other fungi. It has been approved for use in the United States since the early 1980s and is widely used in a variety of industries.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research by Flores et al. (2014) demonstrates efficient heterocyclization leading to new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, using ethyl 3-(1H-pyrazol-3-yl)propanoate derivatives.
Reactivity with Hydrazines
The work of Mikhed’kina et al. (2009) explored the reaction of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, which is relevant to understanding the reactivity of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Antimicrobial Applications
Banoji et al. (2022) Banoji et al., 2022 reported a synthesis method involving similar compounds that demonstrated significant antibacterial and antifungal activity.
Molecular Design
Matiichuk et al. (2008) Matiichuk et al., 2008 described the molecular design involving reactions of similar pyrazole derivatives, which is relevant for designing molecules based on ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Structural Analysis
Kumarasinghe et al. (2009) Kumarasinghe et al., 2009 performed single-crystal X-ray analysis on similar pyrazole compounds, providing insights into the structural characterization that could be applied to ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Synthesis Methodologies
Patel et al. (1991) Patel et al., 1991 discussed a synthesis method that could potentially be adapted for the synthesis of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Anti-Cancer Activity
Liu et al. (2019) Liu et al., 2019 synthesized a heterocyclic compound using similar methodology and assessed its anti-cancer activity, suggesting potential cancer research applications for ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Polymorphism Studies
Vogt et al. (2013) Vogt et al., 2013 conducted a study on polymorphic forms of a similar compound, which could be relevant for understanding the polymorphism of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
properties
IUPAC Name |
ethyl 3-(4-iodopyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMTVRXZJHHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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